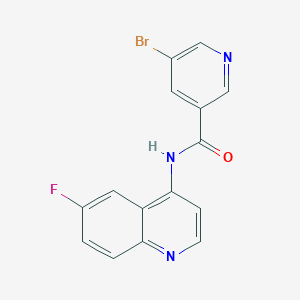
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . In cancer research, it may inhibit topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoroquinolin-4-yl derivatives: These compounds share a similar quinoline core structure but may have different substituents at various positions.
Pyridine-3-carboxamide derivatives: These compounds have a pyridine ring with a carboxamide group, similar to the target compound.
Uniqueness
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which enhance its biological activity and chemical stability. The combination of these substituents in the quinoline and pyridine rings provides a distinct set of properties that make it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C15H9BrFN3O |
|---|---|
Poids moléculaire |
346.15 g/mol |
Nom IUPAC |
5-bromo-N-(6-fluoroquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9BrFN3O/c16-10-5-9(7-18-8-10)15(21)20-14-3-4-19-13-2-1-11(17)6-12(13)14/h1-8H,(H,19,20,21) |
Clé InChI |
GTHKWXGNHDZHSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1F)NC(=O)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15001618.png)
![2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15001634.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15001640.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzamide](/img/structure/B15001647.png)
![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B15001652.png)
![5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether](/img/structure/B15001653.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B15001661.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001662.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001669.png)
![2-amino-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001676.png)
![7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15001704.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B15001707.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2-oxoheptan-3-YL)acetamide](/img/structure/B15001708.png)
![8-({2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]ethyl}sulfanyl)-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15001710.png)
